Iodosobenzene

Catalog No.
S565416
CAS No.
536-80-1
M.F
C6H5IO
M. Wt
220.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodosobenzene

CAS Number

536-80-1

Product Name

Iodosobenzene

IUPAC Name

iodosylbenzene

Molecular Formula

C6H5IO

Molecular Weight

220.01 g/mol

InChI

InChI=1S/C6H5IO/c8-7-6-4-2-1-3-5-6/h1-5H

InChI Key

JYJVVHFRSFVEJM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)I=O

Synonyms

iodosobenzene, iodosylbenzene

Canonical SMILES

C1=CC=C(C=C1)I=O

The exact mass of the compound Iodosobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406477. The United Nations designated GHS hazard class pictogram is Flammable;Oxidizer;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iodosobenzene (PhIO) is a hypervalent iodine(III) reagent uniquely characterized by its amorphous, zigzag polymeric solid-state structure, which renders it insoluble in most non-reactive aprotic organic solvents. Unlike other common iodine(III) oxidants that carry carboxylate ligands, PhIO functions as a pure oxygen atom donor. In procurement and process design, it is selected primarily for its ability to transfer a single oxygen atom to a substrate or transition metal catalyst while generating only neutral iodobenzene as a byproduct. This makes it an indispensable reagent for acid-sensitive oxidations and biomimetic metalloporphyrin catalysis where coordinating anions must be strictly avoided to maintain catalyst activity [1].

Substituting Iodosobenzene with more soluble, readily available iodine(III) analogues like (Diacetoxyiodo)benzene (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA), or with peroxyacids like mCPBA, fundamentally alters the reaction environment. PIDA and PIFA release two equivalents of acetic acid and trifluoroacetic acid, respectively, upon reduction, while mCPBA releases m-chlorobenzoic acid. In transition-metal catalysis, particularly with iron or manganese porphyrins, these acidic and coordinating byproducts competitively bind to the metal center, inhibiting the formation of the active high-valent metal-oxo species and drastically reducing catalytic turnover. Furthermore, in the synthesis of acid-labile epoxides, the acidic byproducts from PIDA or mCPBA drive unwanted ring-opening side reactions, a failure mode completely bypassed by the neutral O-atom transfer of PhIO [1].

Purity of Metal-Oxo Intermediate Generation in Porphyrin Catalysis

In biomimetic oxidations utilizing iron or manganese porphyrin catalysts, the choice of terminal oxidant dictates the purity of the active metal-oxo intermediate. Iodosobenzene acts as a pure oxygen donor, generating the active high-valent Fe(IV)=O or Mn(V)=O species with >95% efficiency without introducing coordinating counterions. In contrast, using mCPBA introduces m-chlorobenzoate anions, which can coordinate to the metal center, shifting the spin state and reducing the availability of the highly reactive uncoordinated oxo species. This competitive binding significantly depresses the reaction rate and alters the regioselectivity of substrate hydroxylation compared to the clean transfer provided by PhIO[1].

Evidence DimensionCoordinating byproduct generation during metal-oxo formation
Target Compound Data0 equivalents of coordinating anions (yields neutral iodobenzene)
Comparator Or BaselinemCPBA: 1 equivalent of coordinating m-chlorobenzoate anion per O-atom transferred
Quantified DifferenceElimination of competitive ligand binding at the catalytic metal center
ConditionsMetalloporphyrin-catalyzed biomimetic oxygenation in non-coordinating solvents (e.g., DCM, MeCN)

Essential for researchers and process chemists requiring uninhibited, high-turnover biomimetic oxidation without catalyst poisoning by carboxylate ligands.

Prevention of Acid-Catalyzed Degradation in Sensitive Substrates

A critical procurement differentiator for Iodosobenzene is its neutral reaction profile. When utilized for the epoxidation of complex, acid-labile alkenes, PhIO transfers an oxygen atom and is reduced to neutral iodobenzene, maintaining a non-acidic environment. Conversely, utilizing PIDA or PIFA as substitutes generates stoichiometric amounts of acetic acid (pKa ~4.76) or trifluoroacetic acid (pKa ~0.23), respectively. This in situ acid generation frequently leads to the rapid degradation or unwanted ring-opening of sensitive epoxides into diols or corresponding esters. The use of PhIO completely circumvents the need for basic buffers that might otherwise complicate the reaction mixture or induce base-catalyzed side reactions [1].

Evidence DimensionIn situ acid byproduct generation
Target Compound DataNeutral byproduct (Iodobenzene, pKa N/A)
Comparator Or BaselinePIDA / PIFA: 2 equivalents of Acetic Acid / Trifluoroacetic Acid per reaction cycle
Quantified DifferenceComplete elimination of acidic byproducts, preventing epoxide ring-opening
ConditionsOxidation of acid-labile substrates in unbuffered aprotic media

Allows buyers to achieve high yields of acid-sensitive target molecules without complex buffering strategies.

Controlled Reactivity via Polymeric Insolubility

Unlike monomeric hypervalent iodine reagents, Iodosobenzene exists as a zigzag polymer linked by intermolecular I···O secondary bonds, rendering it virtually insoluble in standard aprotic solvents like dichloromethane or acetonitrile. While PIDA and PIFA dissolve readily to create homogeneous, highly reactive mixtures, PhIO operates as a heterogeneous, slow-release oxidant. It only enters solution as it depolymerizes upon reacting with the substrate or catalyst. This physical insolubility prevents sudden thermal runaways in batch processes and minimizes over-oxidation of sensitive substrates, while also allowing unreacted PhIO to be easily recovered via simple filtration [1].

Evidence DimensionSolubility in standard aprotic solvents (e.g., DCM)
Target Compound DataInsoluble (polymeric solid suspension)
Comparator Or BaselinePIDA / PIFA: Highly soluble (homogeneous solution)
Quantified DifferenceEnables heterogeneous, slow-release oxidation and simple filtration recovery
ConditionsStandard batch oxidation in dichloromethane at ambient temperature

Provides a processability advantage for controlled, slow-release oxidations and simplifies downstream purification workflows.

Thermal Hazard and Storage Logistics

A vital consideration for the procurement and scale-up of Iodosobenzene is its severe thermal instability. PhIO is known to decompose explosively when subjected to heating, shock, or friction, with a critical decomposition threshold around 210 °C. In contrast, standard oxidants like PIDA are thermally stable up to their melting points (~160 °C) without explosive risk. Consequently, PhIO requires specialized procurement logistics, including cold-chain shipping, storage in an explosion-proof freezer, and strict avoidance of high-temperature distillation or rigorous mechanical milling during process scale-up .

Evidence DimensionThermal decomposition hazard
Target Compound DataExplosive decomposition upon heating (~210 °C) or friction
Comparator Or BaselinePIDA: Thermally stable solid, no explosive decomposition hazard under standard conditions
Quantified DifferencePhIO mandates strict cold storage and explosion-proof handling protocols
ConditionsBulk storage, transport, and process scale-up environments

Directly impacts procurement logistics, requiring specialized cold-chain transport and stringent safety assessments before scale-up.

Biomimetic Cytochrome P450 Modeling and Metalloporphyrin Catalysis

Because PhIO acts as a pure oxygen atom donor without generating coordinating carboxylate anions, it is the premier choice for generating high-valent metal-oxo intermediates (e.g., Fe(IV)=O) in porphyrin chemistry. It is strictly preferred over mCPBA or PIDA when studying the uninhibited catalytic cycles of biomimetic oxygenases [1].

Epoxidation of Highly Acid-Sensitive Alkenes

In synthetic routes where the target epoxide or intermediate is highly susceptible to acid-catalyzed ring-opening or degradation, PhIO is selected over PIDA, PIFA, or peroxyacids. Its reduction to neutral iodobenzene ensures the structural integrity of the product without requiring complex, potentially side-reaction-inducing buffer systems [2].

Heterogeneous, Slow-Release Oxidative Workflows

Leveraging its polymeric, insoluble nature in standard aprotic solvents, PhIO is ideal for reactions requiring a controlled, slow-release of the oxidant. This minimizes over-oxidation and thermal spikes in batch reactors, while allowing unreacted oxidant to be easily removed by physical filtration, streamlining downstream processing [3].

XLogP3

2

LogP

-1.61 (LogP)

UNII

TWW7V7Q50P

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H271 (33.33%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Oxidizer;Irritant

Other CAS

536-80-1

Wikipedia

Iodosobenzene

General Manufacturing Information

Benzene, iodosyl-: ACTIVE

Dates

Last modified: 08-15-2023
Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017

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